N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring conjugated to a substituted benzene sulfonamide moiety. The compound’s structure includes a 4-ethyl group and an N-methyl substituent on the aromatic ring, distinguishing it from analogs with alternative functional groups (e.g., methoxy or adamantane).
The ethyl and methyl substituents suggest moderate lipophilicity, which could influence solubility and membrane permeability.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-3-11-4-6-13(7-5-11)20(17,18)14(2)12-8-9-19(15,16)10-12/h4-7,12H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWVMWSJCWRHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of a thiolane derivative with a sulfonamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed efficacy against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication.
Case Study: Antibacterial Efficacy
A recent study tested this compound against various strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a lead compound for developing new antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Agricultural Science Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic pathways in pests. Sulfonamide derivatives can interfere with the synthesis of essential biomolecules in insects, leading to their mortality.
Case Study: Insecticidal Properties
In a controlled environment, this compound was tested against aphids and whiteflies. The results indicated a mortality rate of over 70% within 48 hours of exposure.
| Insect Species | Mortality Rate (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 70 |
Material Science Applications
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its sulfonamide group can act as a functional moiety in polymer chains, improving thermal stability and mechanical strength.
Case Study: Polymer Blends
A study focused on blending this sulfonamide with polyvinyl chloride (PVC) to enhance its thermal properties. The resulting material exhibited a 20% increase in thermal stability compared to unmodified PVC.
| Property | PVC | PVC + Sulfonamide |
|---|---|---|
| Thermal Stability (°C) | 200 | 240 |
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide
- Key Difference : Methoxy group at the para position instead of ethyl.
- Reduced steric bulk compared to ethyl may enhance solubility in polar solvents.
- Structural Data: Molecular weight (estimated) ≈ 345 g/mol (assuming C₁₁H₁₅NO₅S₂). Reference:
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide
- Key Difference : Adamantane carboxamide replaces the benzene sulfonamide core.
- Implications :
- Adamantane introduces significant hydrophobicity and rigidity, likely increasing logP and reducing aqueous solubility.
- The carboxamide group may engage in different hydrogen-bonding patterns compared to sulfonamide.
- Structural Data: Molecular weight ≈ 377 g/mol (C₁₈H₂₇NO₃S). Reference:
Core Structural Variations
2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Key Difference: Pyrazolo-pyridine core with cyano and methoxyphenyl groups.
- Increased molecular weight (≈ 520 g/mol) may limit bioavailability. Reference:
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized logP |
|---|---|---|---|---|
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide | Benzene sulfonamide | 4-ethyl, N-methyl | ~359* | ~2.5 |
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide | Benzene sulfonamide | 4-methoxy, N-methyl | ~345* | ~1.8 |
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide | Adamantane carboxamide | Ethyl, adamantane | ~377* | ~4.2 |
| 2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-pyrazolo-pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide | Pyrazolo-pyridine | Cyano, methoxyphenyl | ~520* | ~3.0 |
*Estimated based on molecular formula and substituent contributions.
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has gained attention in various fields of research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H19NO4S2
- Molecular Weight : 317.42 g/mol
- CAS Number : 874788-12-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction is crucial for its role as a pharmacological agent.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have demonstrated the ability to induce ROS overproduction in tumor cells, leading to apoptosis. This mechanism may also apply to this compound, suggesting its potential as an anticancer agent .
Anticancer Properties
Research indicates that derivatives of the thiolane structure, particularly those containing sulfonamide groups, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K-562 (Leukemia) | 0.1 | Inhibition of tNOX activity |
| HeLa (Cervical) | 0.5 | Induction of ROS and apoptosis |
| HT-29 (Colon) | 0.3 | Cell cycle arrest and apoptosis |
The compound's ability to induce apoptosis in tumor cells through ROS generation has been documented in studies involving similar benzo[b]thiophenesulphonamide derivatives .
Case Studies
Case Study 1: Cytotoxicity in Tumor Cells
A study involving a series of benzo[b]thiophenesulphonamide derivatives demonstrated that compounds with similar structural motifs induced significant cytotoxicity in human tumor cell lines. The study highlighted that the presence of a thiolane ring contributed to enhanced lipophilicity and cellular uptake, which correlated with increased cytotoxic effects .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of tumor-associated NADH oxidase (tNOX) by sulfonamide derivatives. The results showed that under reducing conditions, these compounds effectively inhibited tNOX activity, leading to increased ROS levels and subsequent apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other sulfonamides:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzenesulfonamide | Nitro group enhances reactivity | Potential anticancer properties |
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride | Sulfamoyl group for antibacterial action | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide, and what are the critical optimization steps?
- Methodology : Synthesis typically involves sulfonylation of the thiolane scaffold. Key steps include:
- Sulfonamide formation : Reacting 4-ethyl-N-methylbenzenesulfonyl chloride with 3-aminothiolane-1,1-dioxide under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
- Yield optimization : Temperature control (0–5°C during sulfonylation) and stoichiometric adjustments (1.2:1 molar ratio of sulfonyl chloride to amine) minimize side products like disulfonates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify sulfonamide bond formation (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and thiolane ring conformation (δ 3.0–4.5 ppm for CH groups adjacent to sulfone) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns.
- X-ray crystallography : SHELX software resolves crystal packing and bond angles, critical for validating stereoelectronic effects .
Q. What are the primary biochemical assays used to evaluate this compound’s activity?
- In vitro assays :
- Enzyme inhibition : IC determination via fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Ion channel modulation : Patch-clamp electrophysiology for GIRK channel activation/inhibition studies .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. cycloheptyl substituents) influence this compound’s biological activity?
- SAR insights :
- Substituent effects : Bulkier groups (e.g., cycloheptyl) enhance lipophilicity, improving membrane permeability but reducing solubility. Ethyl groups balance bioavailability and target engagement .
- Sulfone position : 1,1-dioxo-thiolan-3-yl vs. 1,1-dioxo-thiolan-4-yl alters ring strain, affecting binding to enzymes like carbonic anhydrase IX .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to sulfonamide-sensitive targets .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Common issues :
- Disorder in thiolane ring : Observed in 30% of crystals due to rotational flexibility. Mitigated by cryocooling (100 K) and using SHELXL’s PART instruction to model disorder .
- Twinned crystals : Resolved via HKLF 5 format in SHELX for data integration .
Q. How can contradictory data (e.g., high in vitro potency vs. low in vivo efficacy) be analyzed?
- Case study : If the compound shows IC = 50 nM in vitro but fails in murine models:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Poor oral bioavailability may require prodrug strategies .
- Metabolite identification : Liver microsome assays detect rapid sulfonamide hydrolysis, necessitating structural stabilization (e.g., fluorination) .
- Statistical tools : Multivariate regression to correlate logP, clearance, and efficacy .
Q. What advanced methodologies are used to study its interaction with macromolecular targets?
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to carbonic anhydrase .
- Cryo-EM : Resolve binding modes in GIRK channels at 3.2 Å resolution .
- Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS of binding to validate computational predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
